molecular formula C22H20N2O2 B5712279 N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide CAS No. 5873-64-3

N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide

Cat. No. B5712279
CAS RN: 5873-64-3
M. Wt: 344.4 g/mol
InChI Key: VBHAJILJMPFROG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Mechanism of Action

N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide exerts its anti-tumor activity by inhibiting the activity of several kinases, including BTK, FLT3, and ITK. BTK is a key mediator of B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells in lymphoma and leukemia. FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia, and ITK is a T-cell-specific kinase that is involved in T-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It also inhibits the production of pro-inflammatory cytokines, which are involved in the development and progression of cancer. In addition, this compound has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which play a critical role in the immune response against cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide is its specificity for certain kinases, which reduces the risk of off-target effects and toxicity. It has also shown significant anti-tumor activity in preclinical studies, making it a promising candidate for further development. However, one limitation of this compound is its potential for drug resistance, which may limit its long-term efficacy.

Future Directions

There are several future directions for the development of N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide as a potential therapeutic agent for cancer. One direction is the investigation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of biomarkers that can predict patient response to this compound. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide involves several steps, including the reaction of 3-cyano-4,5-diphenyl-2-furan carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-dimethylpropan-1-amine to form the final product.

Scientific Research Applications

N-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including BTK, FLT3, and ITK. These kinases play a crucial role in cell signaling pathways that are involved in cancer cell growth and survival. In preclinical studies, this compound has demonstrated significant anti-tumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

N-(3-cyano-4,5-diphenylfuran-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-22(2,3)21(25)24-20-17(14-23)18(15-10-6-4-7-11-15)19(26-20)16-12-8-5-9-13-16/h4-13H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHAJILJMPFROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354800
Record name n-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5873-64-3
Record name n-(3-cyano-4,5-diphenyl-2-furyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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